molecular formula C16H24N2OS B2515629 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590356-77-7

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2515629
CAS No.: 590356-77-7
M. Wt: 292.44
InChI Key: JKEQKQODXKUAIM-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C16H24N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position.

    Cyclopentyl and Ethyl Substituents: These groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar in structure but with different substituents.

    Benzothiophene Derivatives: Compounds with variations in the benzothiophene core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

2-amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-2-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-4-6-11/h10-11H,2-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQKQODXKUAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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